molecular formula C24H28N2O3 B2874031 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone CAS No. 1251562-67-0

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone

Cat. No. B2874031
CAS RN: 1251562-67-0
M. Wt: 392.499
InChI Key: MMHSLAYXJJABGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in the development of new drugs due to its unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone involves its interaction with specific receptors in the body. This compound has been found to have a high affinity for certain receptors, which can lead to the activation or inhibition of certain cellular processes. This mechanism of action makes it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone have been studied extensively. This compound has been found to have a significant impact on various cellular processes, including cell growth, proliferation, and apoptosis. It has also been shown to have an effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone in lab experiments is its high affinity for specific receptors in the body. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone in scientific research. One potential direction is the development of new drugs for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the study of its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone is a promising compound for the development of new drugs. Its unique properties and mechanism of action make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of 1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone involves the reaction between 4-(4-phenethylpiperazine-1-carbonyl)phenol and 1-cyclopropyl-2-(4-hydroxyphenoxy)ethanone. This reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.

Scientific Research Applications

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone has been found to have potential use in the development of new drugs. This compound has been shown to have a high affinity for certain receptors in the body, making it a promising candidate for the treatment of various diseases. It has been studied for its potential use in the treatment of cancer, neurological disorders, and cardiovascular diseases.

properties

IUPAC Name

1-cyclopropyl-2-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-23(20-6-7-20)18-29-22-10-8-21(9-11-22)24(28)26-16-14-25(15-17-26)13-12-19-4-2-1-3-5-19/h1-5,8-11,20H,6-7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHSLAYXJJABGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-(4-phenethylpiperazine-1-carbonyl)phenoxy)ethanone

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